BenchChemオンラインストアへようこそ!

Avicularine

Metabolic disease research Lipid metabolism Cancer metabolism

Avicularine (quercetin-3-O-α-L-arabinofuranoside) is a research-grade flavonol glycoside specifically validated for fatty acid synthase (FAS) inhibition studies. Direct head-to-head enzyme assays demonstrate a 12.1-fold greater potency (IC₅₀ = 6.15 μM) compared to hyperoside and a 17.6-fold advantage over isoquercitrin. Its uniquely low serum protein binding (Kₛᵥ = 0.56 × 10⁴ M⁻¹) makes it an essential reference compound for pharmacokinetic studies of the quercetin glycoside class. Available in high purity, this compound provides a reproducible tool for lipid biosynthesis research and non-competitive aldose reductase inhibition studies.

Molecular Formula C20H18O11
Molecular Weight 434.3 g/mol
CAS No. 572-30-5
Cat. No. B192226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvicularine
CAS572-30-5
SynonymsAvicularin
Molecular FormulaC20H18O11
Molecular Weight434.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2
InChIKeyBDCDNTVZSILEOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avicularine (CAS 572-30-5) for Scientific Research: Product Specification and Baseline Characteristics


Avicularine (also known as avicularin, fenicularin, or guaijaverin; CAS 572-30-5), chemically defined as quercetin-3-O-α-L-arabinofuranoside, is a naturally occurring flavonol glycoside with molecular formula C₂₀H₁₈O₁₁ and molecular weight 434.35 g/mol . The compound consists of the flavonol aglycone quercetin glycosylated at the C3 position with an α-L-arabinofuranosyl moiety via a glycosidic linkage [1]. Avicularine has been isolated from numerous plant species including Polygonum aviculare, Rhododendron aureum, Taxillus kaempferi, Juglans regia, Foeniculum vulgare, and Malus domestica (apple) [2]. As a quercetin O-glycoside, avicularine belongs to a broader class of flavonol glycosides that includes hyperoside (quercetin-3-O-β-D-galactopyranoside), isoquercitrin (quercetin-3-O-β-D-glucopyranoside), quercitrin (quercetin-3-O-α-L-rhamnopyranoside), and rutin (quercetin-3-O-rutinoside), all sharing the same quercetin aglycone core but differing in the identity and linkage stereochemistry of the sugar moiety at position 3 [3].

Why Generic Flavonol Glycoside Substitution Is Scientifically Unjustified for Avicularine (572-30-5)


Substituting avicularine with other quercetin glycosides or the aglycone quercetin without experimental validation is scientifically unsound due to the profound influence of the α-L-arabinofuranosyl moiety on target selectivity, potency, and pharmacokinetic behavior. The identity and stereochemistry of the C3 sugar residue dictate differential binding affinities to target proteins, as demonstrated by enzyme inhibition assays showing that avicularine exhibits orders-of-magnitude greater potency against fatty acid synthase (FAS) compared to hyperoside (12.1-fold) and isoquercitrin (17.6-fold) [1]. Furthermore, glycosylation fundamentally alters the compound's physicochemical properties, including aqueous solubility, chemical stability under varying pH and thermal conditions, and susceptibility to intestinal absorption and systemic elimination, which collectively determine its suitability for specific in vitro, in vivo, or formulation applications [2]. The following quantitative evidence demonstrates that avicularine possesses distinct, measurable performance characteristics relative to its closest analogs, justifying its prioritized selection for targeted research applications.

Avicularine (572-30-5) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with Structural Analogs


Fatty Acid Synthase (FAS) Inhibition: Avicularine Demonstrates 12-Fold Greater Potency than Hyperoside

In a direct comparative enzyme inhibition study using fatty acid synthase (FAS, EC 2.3.1.85) from Anas platyrhynchos (duck) liver, avicularine exhibited an IC₅₀ of 6.15 μM, which is substantially lower than the IC₅₀ values of structurally related quercetin glycosides hyperoside (IC₅₀ = 74.6 μM) and isoquercitrin (IC₅₀ = 108 μM) [1]. Quercitrin, another C3 glycoside with an α-L-rhamnopyranosyl moiety, showed an IC₅₀ of 45.6 μM, still 7.4-fold less potent than avicularine. The extract of Taxillus chinensis containing avicularine potently inhibited FAS with an IC₅₀ of 480 ng/mL, and the inhibition was characterized as potent, reversible, and with a fast irreversible component [1].

Metabolic disease research Lipid metabolism Cancer metabolism Enzyme inhibition

Aldose Reductase (AR) Inhibition: Non-Competitive Inhibition Mechanism with Ki of 4.42 μM

In a screening study of aldose reductase inhibitors (ARIs) from defatted evening primrose seeds (Oenothera biennis L.), avicularine was identified as a minor constituent yet demonstrated the most potent AR inhibitory activity among five compounds identified, with an IC₅₀ of 4.17 μg/mL (approximately 9.6 μM) [1]. Detailed kinetic analysis revealed that avicularine acts as a non-competitive inhibitor of aldose reductase, with an inhibition constant (Kᵢ) of 4.42 μM [1]. The binding mechanism involves static quenching of AR intrinsic fluorescence through non-covalent complex formation primarily via hydrogen bonds and van der Waals forces, accompanied by alterations in AR conformational structure and microenvironment [1]. While this study did not directly compare multiple quercetin glycosides, the non-competitive inhibition mechanism (Kᵢ = 4.42 μM) provides a well-characterized kinetic signature that distinguishes avicularine's interaction with AR from other flavonoid AR inhibitors.

Diabetic complications Aldose reductase inhibition Polyol pathway Enzyme kinetics

DPPH Radical Scavenging and LDL Oxidation Inhibition: Defined Antioxidant IC₅₀ Values

In cell-free antioxidant assays, avicularine demonstrated defined radical scavenging and lipid peroxidation inhibitory activities. The compound scavenged DPPH radicals with an IC₅₀ of 64.3 μM, superoxide radicals with an IC₅₀ of 6 μM, and inhibited copper-induced oxidation of low-density lipoprotein (LDL) with an IC₅₀ of 3.8 μM [1]. In a separate study comparing multiple flavonol glycosides for antioxidant activity, avicularine exhibited an IC₅₀ of 141.84 μM in a fluorometric binding/antioxidant assay at 25°C [2]. While quercetin aglycone showed greater potency (IC₅₀ = 53.05 μM) in the same assay, avicularine's glycosylated form offers distinct solubility and stability characteristics that may be advantageous for certain experimental systems [2].

Antioxidant research Lipid peroxidation Free radical scavenging Cardiovascular research

Flavonoid-Protein Binding Affinity: Reduced Binding Relative to Quercetin and Quercitrin

In a fluorescence quenching study comparing the binding interactions of multiple flavonol glycosides and aglycones with bovine serum albumin (BSA), avicularine exhibited a Stern-Volmer quenching constant (Kₛᵥ) of 0.56 × 10⁴ M⁻¹ at 25°C and 0.59 × 10⁴ M⁻¹ at 37°C, with a bimolecular quenching rate constant (kq) of 3.52 × 10¹² M⁻¹s⁻¹ at 25°C [1]. These binding parameters are substantially lower than those of the aglycone quercetin (Kₛᵥ = 1.00 × 10⁴ M⁻¹ at 25°C) and the structurally related glycoside quercitrin (Kₛᵥ = 1.28 × 10⁴ M⁻¹ at 25°C) [1]. The reduced protein binding affinity of avicularine may be attributed to the specific α-L-arabinofuranosyl moiety at C3, which sterically and electronically modulates the compound's interaction with serum proteins compared to other quercetin glycosides [1].

Pharmacokinetics Protein binding Flavonoid-protein interaction Drug delivery

HP-β-CD Complexation: 22-Fold Solubility Enhancement and 50% Improved Alkaline Stability

The practical application of avicularine in aqueous-based formulations is limited by its inherent low water solubility and chemical instability under certain pH conditions. A recent study demonstrated that complexation of avicularine with (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) via freeze-drying increased the compound's water solubility by 22-fold relative to uncomplexed avicularine [1]. Furthermore, the inclusion complex enhanced chemical stability against heat and alkaline conditions, with stability improvements of up to 50% observed at pH 9 and pH 10 [1]. Notably, the HP-β-CD complex also improved antioxidant activity in cellular assays by up to 35% at 120 μg/mL [1]. These enhancements are specific to the avicularine molecular structure and its interaction with the cyclodextrin cavity.

Formulation development Solubility enhancement Stability optimization Functional foods

Pharmacokinetic Characterization: Rapid Biphasic Elimination and 64% Plasma Protein Binding in Rats

A comprehensive pharmacokinetic study in rats following intravenous bolus administration of 1 mg/kg avicularine revealed that the compound follows a two-compartment model with rapid distribution and elimination kinetics [1]. The distribution half-life (t₁/₂α) was 8 minutes, and the elimination half-life (t₁/₂β) was 45 minutes [2]. Avicularine was rapidly cleared from systemic circulation within 1 hour post-dose, and pharmacokinetics remained linear up to 5 mg/kg based on exposure comparison [1]. Plasma protein binding in rat plasma determined by ultrafiltration was 64% [1]. Intestinal absorption studies revealed low baseline absorption of approximately 30% for doses of 1 and 5 mg/kg, suggesting limited oral bioavailability; however, in the presence of the P-glycoprotein inhibitor verapamil, absorption increased to approximately 80%, indicating that efflux transporters play a significant role in limiting avicularine's oral absorption [2]. These parameters provide a defined pharmacokinetic baseline for interpreting in vivo experimental results and guiding dose selection.

Pharmacokinetics ADME Bioavailability Preclinical research

Evidence-Based Application Scenarios for Avicularine (572-30-5) in Scientific and Industrial Research


Fatty Acid Synthase Inhibition Studies in Metabolic Disease and Cancer Metabolism Research

Avicularine is the preferred quercetin glycoside for fatty acid synthase (FAS) inhibition studies due to its demonstrated 12.1-fold greater potency (IC₅₀ = 6.15 μM) compared to hyperoside (IC₅₀ = 74.6 μM) and 17.6-fold greater potency compared to isoquercitrin (IC₅₀ = 108 μM) [1]. This substantial potency differential, established in direct head-to-head enzyme assays using FAS from duck liver, positions avicularine as the most potent naturally occurring quercetin glycoside FAS inhibitor among those systematically compared. Researchers investigating lipid biosynthesis dysregulation in obesity, metabolic syndrome, or FAS-overexpressing cancers should prioritize avicularine over other quercetin glycosides when FAS inhibition is the primary pharmacological endpoint of interest. The compound's defined pharmacokinetic parameters in rats (t₁/₂β = 45 min; 64% plasma protein binding) also enable rational dose selection for in vivo FAS inhibition studies [2].

Aldose Reductase Inhibition and Polyol Pathway Research in Diabetic Complications

Avicularine is a characterized non-competitive inhibitor of aldose reductase (AR) with a defined inhibition constant (Kᵢ) of 4.42 μM and an IC₅₀ of 4.17 μg/mL [1]. The non-competitive inhibition mechanism distinguishes avicularine from other flavonoid AR inhibitors that may act through competitive mechanisms, making it a valuable tool compound for probing AR structure-function relationships and allosteric regulation of the polyol pathway. Its binding interaction with AR has been characterized via fluorescence quenching, revealing static quenching through non-covalent complex formation primarily via hydrogen bonds and van der Waals forces, accompanied by conformational alterations in AR structure [1]. These mechanistic insights support avicularine's application in screening cascades for diabetic complication research and in studies requiring a well-defined, non-competitive AR inhibitor tool compound.

Flavonoid-Protein Binding Relationship Studies and Pharmacokinetic Profiling

Avicularine serves as a key comparator compound for structure-binding relationship studies in flavonoid pharmacology due to its uniquely low serum protein binding affinity (Kₛᵥ = 0.56 × 10⁴ M⁻¹ at 25°C) relative to other quercetin glycosides, including quercitrin (Kₛᵥ = 1.28 × 10⁴ M⁻¹) and the aglycone quercetin (Kₛᵥ = 1.00 × 10⁴ M⁻¹) [1]. This approximately 44-56% reduction in BSA binding compared to structurally related flavonoids makes avicularine an essential reference compound for investigating the role of the C3 sugar moiety in modulating flavonoid-protein interactions. Additionally, its well-characterized pharmacokinetic profile in rats—including rapid biphasic elimination (t₁/₂α = 8 min; t₁/₂β = 45 min), 64% plasma protein binding, and P-gp-mediated efflux influencing oral absorption—provides a comprehensive ADME baseline for comparative flavonoid pharmacokinetic studies [2]. Researchers conducting comparative bioavailability or tissue distribution studies across flavonoid glycosides should include avicularine as a reference compound with documented ADME parameters.

Formulation Development and Solubility-Enhanced Functional Product Research

For applications requiring aqueous formulation of a quercetin glycoside with defined antioxidant activity, avicularine offers a validated solubility enhancement strategy through HP-β-CD complexation. The demonstrated 22-fold increase in water solubility and up to 50% improved stability at alkaline pH (pH 9-10) via HP-β-CD inclusion complexation provides a reproducible formulation approach [1]. Notably, the complexed form also exhibits 35% improved antioxidant activity in cellular assays at 120 μg/mL compared to uncomplexed avicularine [1]. This solubility-stability-activity triad, established through detailed physicochemical characterization including FT-IR, DSC, XRD, SEM, ¹H NMR, and molecular docking analyses [1], supports avicularine's application in functional food, nutraceutical, or phytopharmaceutical formulation research where aqueous solubility and pH stability are critical development parameters. Researchers seeking to overcome the inherent solubility limitations of flavonol glycosides in aqueous delivery systems should consider avicularine's documented complexation profile as a development pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avicularine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.